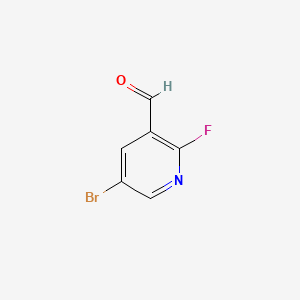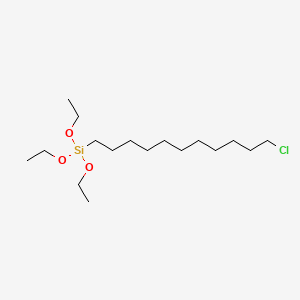
11-Chloroundecyltriethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Chloroundecyltriethoxysilane is an organosilicon compound with the molecular formula C₁₇H₃₇ClO₃Si and a molecular weight of 353.01 g/mol . It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohols and ethers . This compound is primarily used in the field of materials science and surface chemistry due to its ability to form self-assembled monolayers on various substrates.
Méthodes De Préparation
11-Chloroundecyltriethoxysilane is typically synthesized by reacting 11-chloroundecanol with triethoxychlorosilane . The reaction is carried out in the absence of a solvent or in the presence of an organic solvent under controlled conditions. The reaction conditions include maintaining a specific temperature and pressure to ensure the complete conversion of reactants to the desired product.
Analyse Des Réactions Chimiques
11-Chloroundecyltriethoxysilane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, this compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The ethoxy groups in this compound can undergo condensation reactions with other silanols to form siloxane networks.
Common reagents used in these reactions include water, alcohols, and various nucleophiles. The major products formed from these reactions are silanols, siloxane bonds, and substituted organosilicon compounds.
Applications De Recherche Scientifique
11-Chloroundecyltriethoxysilane has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of materials, such as glass, metals, and polymers, to enhance their hydrophobicity or hydrophilicity.
Self-Assembled Monolayers: It is employed in the formation of self-assembled monolayers on substrates, which are used in various applications, including biosensors, microelectronics, and nanotechnology.
Adhesion Promoters: It acts as an adhesion promoter in coatings and adhesives, improving the bonding between different materials.
Biomedical Applications: It is used in the development of biocompatible coatings for medical devices and implants.
Mécanisme D'action
The mechanism of action of 11-Chloroundecyltriethoxysilane involves the hydrolysis of its ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to form strong covalent bonds with various substrates, leading to the formation of stable and durable coatings. The molecular targets and pathways involved in this process include the surface hydroxyl groups of the substrates and the formation of siloxane networks.
Comparaison Avec Des Composés Similaires
11-Chloroundecyltriethoxysilane can be compared with other similar organosilicon compounds, such as:
11-Chloroundecyltrimethoxysilane: Similar to this compound, but with methoxy groups instead of ethoxy groups. It exhibits similar reactivity and applications.
Triethoxysilane: A simpler organosilicon compound with three ethoxy groups attached to a silicon atom. It is used as a precursor in the synthesis of more complex organosilicon compounds.
11-Chloro-1-undecene: An unsaturated organosilicon compound with a chlorine atom and an alkene group. It is used in the synthesis of various organosilicon derivatives.
The uniqueness of this compound lies in its ability to form self-assembled monolayers and its versatility in surface modification applications.
Propriétés
IUPAC Name |
11-chloroundecyl(triethoxy)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37ClO3Si/c1-4-19-22(20-5-2,21-6-3)17-15-13-11-9-7-8-10-12-14-16-18/h4-17H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIBPOHTDYJVAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCCl)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37ClO3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669811 |
Source


|
| Record name | (11-Chloroundecyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120876-31-5 |
Source


|
| Record name | (11-Chloroundecyl)(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
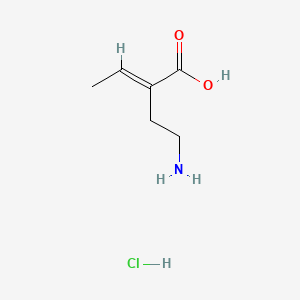

![Pyrido[3,4-b]pyrazin-8-amine](/img/structure/B569385.png)
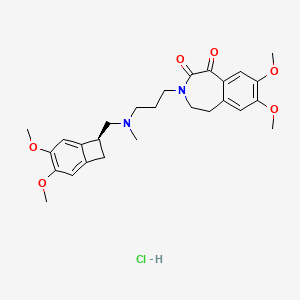
![2-(4'-Chloro-2,3,4,5-tetrahydro-[1,1'-biphenyl]-4-yl)-3-hydroxynaphthalene-1,4-dione](/img/structure/B569387.png)
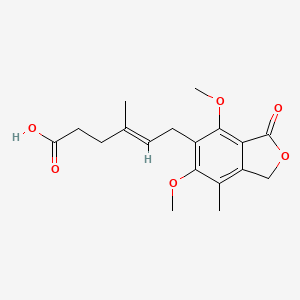
![VERAPAMIL RELATED COMPOUND D (50 MG) (5,5'-[[2-(3,4)DIMETHOXYPHENYL)ETHYL]IMINO]BIS[2-(3,4-DIMETHOXYPHENYL)-2-(1-METHYLETHYL)PENTANENI-TRILE] HYDROCHLORIDE)](/img/structure/B569396.png)
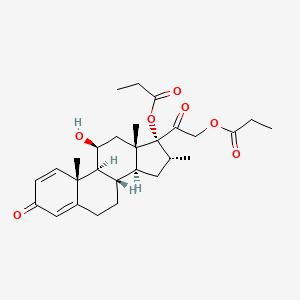
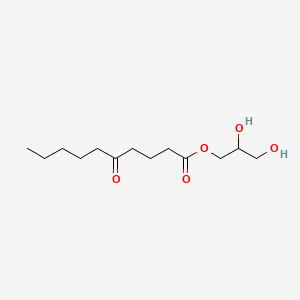
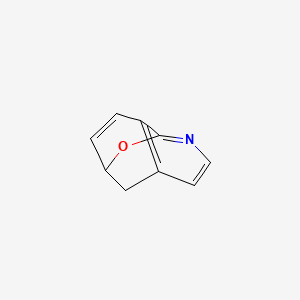
![2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B569401.png)
